![molecular formula C9H11N2O2P B14625964 Methyl [diazo(phenyl)methyl]methylphosphinate CAS No. 56042-54-7](/img/structure/B14625964.png)
Methyl [diazo(phenyl)methyl]methylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [diazo(phenyl)methyl]methylphosphinate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group, which consists of two linked nitrogen atoms. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [diazo(phenyl)methyl]methylphosphinate can be synthesized through several methods. One common method involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction produces the diazo compound, which can be isolated as a yellow oil. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [diazo(phenyl)methyl]methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dirhodium tetraacetate, which catalyzes cyclopropanation and C-H bond insertion reactions . Other reagents such as copper salts can be used in Sandmeyer reactions to replace the diazo group with halides or cyanides .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cyclopropanation reactions produce cyclopropane derivatives, while substitution reactions can yield halides, cyanides, or other substituted products.
Wissenschaftliche Forschungsanwendungen
Methyl [diazo(phenyl)methyl]methylphosphinate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl [diazo(phenyl)methyl]methylphosphinate involves the formation of reactive intermediates, such as carbenes, which can undergo various chemical transformations. The diazo group can be activated by transition metal catalysts, leading to the formation of metal-carbene complexes . These complexes can then participate in a range of reactions, including cyclopropanation, C-H bond insertion, and rearrangement reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl [diazo(phenyl)methyl]methylphosphinate can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, they differ in their reactivity and applications. For example:
Diazomethane: A simple diazo compound used in the synthesis of carbenes and as a methylating agent.
Ethyl diazoacetate: Used in cyclopropanation and olefination reactions, similar to this compound.
This compound is unique due to its specific structure and the presence of the phosphinate group, which can influence its reactivity and the types of reactions it undergoes.
Eigenschaften
CAS-Nummer |
56042-54-7 |
|---|---|
Molekularformel |
C9H11N2O2P |
Molekulargewicht |
210.17 g/mol |
IUPAC-Name |
[diazo-[methoxy(methyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C9H11N2O2P/c1-13-14(2,12)9(11-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
VUJQZUWUVGDPKC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
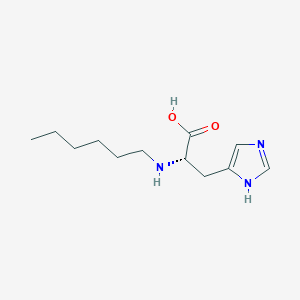
arsanium bromide](/img/structure/B14625911.png)
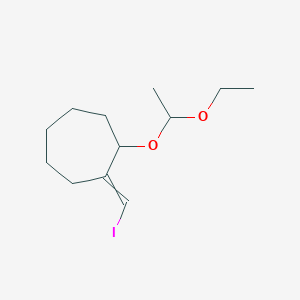

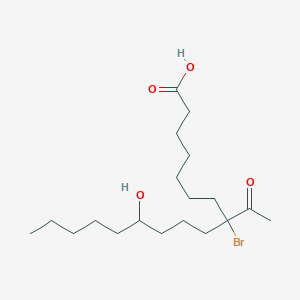
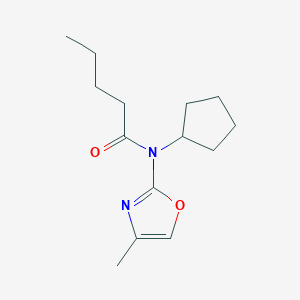
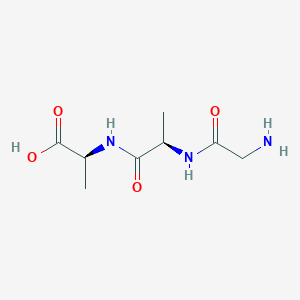
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)
